Tivirapine Tivirapine Tivirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor with activity against human immunodeficiency viruses 1 and 2 and simian immunodeficiency virus. Tivirapine inhibits replication in both wild-type and drug-resistant HIV-1 isolates.
Brand Name: Vulcanchem
CAS No.: 137332-54-8
VCID: VC0545433
InChI: InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1
SMILES: CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
Molecular Formula: C16H20ClN3S
Molecular Weight: 321.9 g/mol

Tivirapine

CAS No.: 137332-54-8

Inhibitors

VCID: VC0545433

Molecular Formula: C16H20ClN3S

Molecular Weight: 321.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tivirapine - 137332-54-8

CAS No. 137332-54-8
Product Name Tivirapine
Molecular Formula C16H20ClN3S
Molecular Weight 321.9 g/mol
IUPAC Name (11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione
Standard InChI InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1
Standard InChIKey ZNFFMCYSMBXZQU-NSHDSACASA-N
Isomeric SMILES C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
SMILES CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
Canonical SMILES CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
Appearance Solid powder
Description Tivirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor with activity against human immunodeficiency viruses 1 and 2 and simian immunodeficiency virus. Tivirapine inhibits replication in both wild-type and drug-resistant HIV-1 isolates.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 8-chloro-TIBO
8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione
Reference 1: De Clercq E. Another ten stories in antiviral drug discovery (part C): "Old" and "new" antivirals, strategies, and perspectives. Med Res Rev. 2009 Jul;29(4):611-45. doi: 10.1002/med.20153. Review. PubMed PMID: 19260077.
2: Witvrouw M, Pannecouque C, Van Laethem K, Desmyter J, De Clercq E, Vandamme AM. Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV. AIDS. 1999 Aug 20;13(12):1477-83. PubMed PMID: 10465070.
3: Zhou Z, Madura JD. Relative free energy of binding and binding mode calculations of HIV-1 RT inhibitors based on dock-MM-PB/GS. Proteins. 2004 Nov 15;57(3):493-503. PubMed PMID: 15382241.
4: Miller V, de Béthune MP, Kober A, Stürmer M, Hertogs K, Pauwels R, Stoffels P, Staszewski S. Patterns of resistance and cross-resistance to human immunodeficiency virus type 1 reverse transcriptase inhibitors in patients treated with the nonnucleoside reverse transcriptase inhibitor loviride. Antimicrob Agents Chemother. 1998 Dec;42(12):3123-9. PubMed PMID: 9835502; PubMed Central PMCID: PMC106010.
5: De Clercq E. Perspectives of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection. Farmaco. 1999 Jan-Feb;54(1-2):26-45. Review. PubMed PMID: 10321027.
PubChem Compound 3000323
Last Modified Nov 11 2021
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